3,4-Dimethoxycinnamamide

Overview

Description

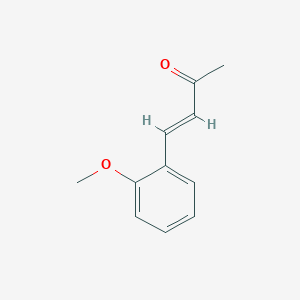

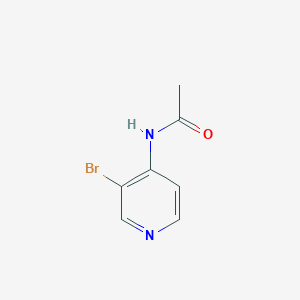

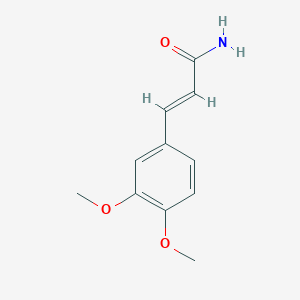

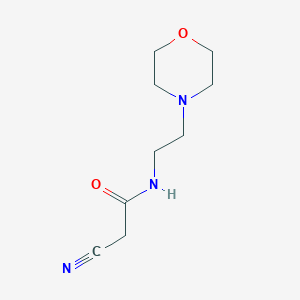

3,4-Dimethoxycinnamamide is a chemical compound with the linear formula C12H12N2O3 . It is also known as ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE . This compound contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers .

Synthesis Analysis

The synthesis of 3,4-disubstituted maleimides, which are compounds that often show pronounced biological activity, has been reviewed . A simple synthesis and biological evaluation of trans-3,4,5-trimethoxycinnamamides as novel antinarcotic agents have also been described .

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxycinnamamide includes 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3,4-Dimethoxycinnamamide have been created .

Scientific Research Applications

Antioxidant Research

Summary of Application

3,4-Dimethoxycinnamamide has been studied for its potential antioxidant properties. A series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid, were synthesized and tested for their antioxidant, anti-inflammatory, and hypolipidemic properties .

Methods of Application

The compounds were synthesized through condensation and coupling reactions. They were then tested for their antioxidant capacity and radical scavenging activity .

Results or Outcomes

The majority of the compounds demonstrated considerable antioxidant capacity and radical scavenging activity, reaching up to levels similar to the well-known antioxidant trolox .

Neurotoxicity Research

Summary of Application

3,4-Dimethoxycinnamamide has been implicated in research related to neurotoxicity. Specifically, it has been studied in the context of oxidative transformations of 3,4-dihydroxyphenylacetaldehyde, which generate potential reactive intermediates as causative agents for its neurotoxicity .

Methods of Application

The oxidation of 3,4-dihydroxyphenylacetaldehyde by mushroom tyrosinase at different pH levels was examined. The oxidation product, DOPAL-quinone, was studied for its reactivity .

Results or Outcomes

The oxidation of 3,4-dihydroxyphenylacetaldehyde by mushroom tyrosinase at pH 7.4 produced the tautomeric quinone-methide, which gave rise to 3,4-dihydroxyphenylglycolaldehyde and 3,4-dihydroxybenzaldehyde as products through a series of reactions .

Antinarcotic Research

Summary of Application

3,4-Dimethoxycinnamamide and its derivatives have been studied for their potential antinarcotic properties. Specifically, trans-3,4,5-trimethoxycinnamamides were synthesized and evaluated as novel antinarcotic agents .

Methods of Application

The synthetic key strategies involve condensation reaction and coupling reaction to generate trans-3,4,5-trimethoxycinnamamides. These compounds were then evaluated for their free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .

Results or Outcomes

It was found that some compounds displayed significant inhibitory action of the glutamate-induced neurotoxicity and showed high antinarcotic activity in mice .

Synthesis of Other Chemical Compounds

Summary of Application

3,4-Dimethoxycinnamamide can be used as a precursor in the synthesis of other chemical compounds. For instance, it is used in the synthesis of ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE .

Methods of Application

The synthesis typically involves condensation and coupling reactions .

Results or Outcomes

The resulting compound, ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE, can be used in various applications, including further chemical synthesis .

Inhibition of Monoamine Transporters

Summary of Application

3,4-Dimethoxycinnamamide has been studied for its potential to inhibit monoamine transporters. It has been found to inhibit SERT (serotonin transporter) more potently than DAT (dopamine transporter), and it has a high affinity for 5-HT 2A and 5-HT 2C receptors .

Methods of Application

The inhibition of monoamine transporters was studied using in vitro assays .

Results or Outcomes

The results showed that 3,4-Dimethoxycinnamamide did not cause a significant 5-HT efflux, which is contrary to the effects of amphetamines .

properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZILHYXHKAKT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxycinnamamide | |

CAS RN |

14773-40-1 | |

| Record name | Cinnamamide, 3,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)